(2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide
CAS No.:
Cat. No.: VC20185536
Molecular Formula: C20H16Cl2N2OS
Molecular Weight: 403.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16Cl2N2OS |
|---|---|
| Molecular Weight | 403.3 g/mol |
| IUPAC Name | (E)-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C20H16Cl2N2OS/c1-13-3-2-4-14(9-13)5-8-19(25)24-20-23-12-17(26-20)11-15-10-16(21)6-7-18(15)22/h2-10,12H,11H2,1H3,(H,23,24,25)/b8-5+ |
| Standard InChI Key | UFQIEFDNCQITQB-VMPITWQZSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |
| Canonical SMILES | CC1=CC(=CC=C1)C=CC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Introduction
Potential Biological Activities
Compounds with similar structures have shown potential in various biological activities, including anticancer properties. For example, N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has been identified as a potential anticancer agent, effective against melanoma and breast cancer cell lines. The presence of a thiazole ring and chlorinated benzyl groups in these compounds may contribute to their biological activity.
Applications and Future Research
Given its structural similarity to compounds with known biological activities, (2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide may have potential applications in medicinal chemistry, particularly in drug development. Further research is needed to elucidate its specific biological targets and potential therapeutic uses.
Data Table: Comparison of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume